molecular formula C26H24ClN3O2 B2750171 1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 883632-37-9

1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2750171
CAS No.: 883632-37-9
M. Wt: 445.95
InChI Key: COOQTCIDCIBKDG-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A pyrrolidin-2-one core substituted at position 1 with a 3-chlorophenyl group.
  • At position 4, a 1H-benzo[d]imidazol-2-yl moiety linked to a 2-(p-tolyloxy)ethyl chain.

This structure combines a benzimidazole scaffold—known for diverse pharmacological applications—with a pyrrolidinone ring, which enhances conformational flexibility and binding affinity.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-18-9-11-22(12-10-18)32-14-13-29-24-8-3-2-7-23(24)28-26(29)19-15-25(31)30(17-19)21-6-4-5-20(27)16-21/h2-12,16,19H,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQTCIDCIBKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidinone core linked to a benzimidazole moiety, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and p-tolyloxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspases . The specific compound under review has not been extensively studied in isolation; however, analogs have demonstrated potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2315.0Apoptosis induction via mitochondrial pathway
Compound BA-4313.5Inhibition of cell proliferation
Compound CJurkat4.0Caspase activation leading to apoptosis

Antifungal and Antibacterial Properties

Benzimidazole derivatives are also noted for their antifungal and antibacterial activities. The compound's structural components may enhance its ability to penetrate microbial membranes, leading to effective inhibition of growth in pathogenic strains. For example, related compounds have shown moderate activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL .

Table 2: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Compound DCandida albicans64
Compound EStaphylococcus aureus32
Compound FAspergillus niger128

Case Studies

A study conducted on a series of benzimidazole derivatives revealed that modifications on the phenyl ring significantly impacted biological activity. The introduction of electron-donating groups was correlated with enhanced cytotoxic effects against cancer cell lines . This suggests that similar modifications on the target compound could yield improved efficacy.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by affecting mitochondrial integrity.
  • Cell Cycle Arrest : Compounds may interfere with DNA replication processes, leading to cell cycle arrest and subsequent apoptosis .
  • Antimicrobial Activity : The lipophilic nature of the compound may facilitate membrane penetration, enhancing its antimicrobial efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant anticancer properties. For instance, derivatives containing benzo[d]imidazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These studies often utilize assays such as MTT to assess cell viability and proliferation .

Antimicrobial Properties

Research has demonstrated that related compounds possess antimicrobial activity against a range of pathogens. The structural characteristics of the benzo[d]imidazole ring contribute to this activity, making it a target for developing new antibiotics . The compound's efficacy against resistant strains of bacteria is particularly noteworthy.

Neuropharmacological Effects

The pyrrolidine scaffold is known for its neuroactive properties. Compounds derived from this structure have been investigated for their potential in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that the compound may modulate neurotransmitter systems, although further research is needed to elucidate the mechanisms involved .

Case Study 1: Anticancer Evaluation

A study conducted on a series of benzo[d]imidazole derivatives, including those structurally related to this compound, demonstrated potent cytotoxicity against multiple tumor cell lines. The compounds were found to induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study of various substituted benzo[d]imidazole derivatives, one compound resembling the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's effectiveness in inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Side Chain

Compound B : 1-(4-Chlorophenyl)-4-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-one
  • Key Difference: The ethyl chain is substituted with a 2-methoxyphenoxy group instead of p-tolyloxy.
Compound C : 1-Benzyl-4-{1-[2-(4-Methylphenoxy)ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-one
  • Key Difference: The pyrrolidinone N1 position is substituted with a benzyl group instead of 3-chlorophenyl.
  • Impact: The benzyl group increases lipophilicity, which may enhance membrane permeability but reduce selectivity due to non-specific interactions .
Compound D : 1-Butyl-4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-one Hydrochloride
  • Key Difference: The ethyl chain features a 2,6-dimethylphenoxy group, and the compound is a hydrochloride salt.
  • The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Variations in the Pyrrolidinone Core

Compound E : 5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-one
  • Key Difference: The pyrrolidinone core is substituted with a naphthalen-2-yl thiazole at position 1.
  • Impact : The thiazole-naphthalene system introduces π-π stacking capabilities, which may enhance binding to aromatic residues in enzyme active sites. However, the larger substituent could reduce conformational flexibility .
Compound F : 2-(1-(3-Oxo-3-Phenylpropyl)Pyrrolidin-3-yl)-1H-Benzo[d]imidazole-4-Carboxamide
  • Key Difference: The pyrrolidinone is replaced with a pyrrolidine ring linked to a 3-oxo-3-phenylpropyl chain.

Halogenation Effects

Compound G : 1-(4-Fluorophenyl)Methyl-4-{1-[2-(4-Methylphenoxy)ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-one
  • Key Difference : A 4-fluorophenylmethyl group replaces the 3-chlorophenyl substituent.

Physicochemical and Spectral Data Comparison

Compound Molecular Formula Molecular Weight Key Spectral Data (NMR) Yield (%)
A C26H23ClN2O3 454.93 Not reported Not reported
B C26H23ClN2O4 470.93 δ 7.60–7.48 (m, 2H, aromatic), 3.93–3.79 (m, 1H, ethyl chain) 77
C C28H26N2O3 438.52 δ 7.34–7.19 (m, 1H, benzyl), 4.08–3.96 (m, 1H, pyrrolidinone) 60
E C30H22N4O2S 502.58 δ 10.8 ppm (s, benzimidazole NH), 160–165 ppm (13C, benzimidazole C2) 60

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